molecular formula C27H26FN3O2S B2543394 3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115507-12-4

3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2543394
CAS RN: 1115507-12-4
M. Wt: 475.58
InChI Key: TUYOOIFWTOVSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H26FN3O2S and its molecular weight is 475.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

The synthesis of quinazoline derivatives and their cytotoxic activity against various cancer cell lines have been explored. For instance, the study by Bu et al. (2001) detailed the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, investigating their effects on in vivo subcutaneous colon 38 tumors in mice. The findings suggest that certain derivatives exhibit significant cytotoxicity and potential curative activity in refractory cancer models, indicating the therapeutic potential of these compounds in oncology (Bu et al., 2001).

Antimicrobial and Antifungal Activities

Research on the antimicrobial and antifungal properties of quinazoline derivatives has shown promising results. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, demonstrating their significant antifungal and antibacterial activities. This study highlights the potential of quinazoline derivatives as effective agents against a range of microbial pathogens, suggesting their use in developing new antimicrobial therapies (Patel & Patel, 2010).

Antitubercular Activity

The quest for new antitubercular agents has led to the synthesis of novel quinazoline derivatives with potent inhibitory effects against Mycobacterium tuberculosis. Marvadi et al. (2020) reported the synthesis and evaluation of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, showcasing their potential as promising antitubercular agents with low cytotoxicity profiles, which could be significant in the fight against tuberculosis (Marvadi et al., 2020).

Mechanistic Insights and SAR Studies

Studies also delve into the synthesis mechanisms and structure-activity relationships (SAR) of quinazoline derivatives. Saitoh et al. (2001) achieved the synthesis of tetrahydroisoquinoline and benzazepine derivatives via Pummerer-type cyclization, providing insights into the cyclization mechanisms and the enhancing effects of boron trifluoride diethyl etherate (Saitoh et al., 2001).

properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2S/c1-4-11-29-25(32)19-9-10-22-24(15-19)30-27(34-16-20-7-5-6-8-23(20)28)31(26(22)33)21-13-17(2)12-18(3)14-21/h5-10,12-15H,4,11,16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYOOIFWTOVSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3F)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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